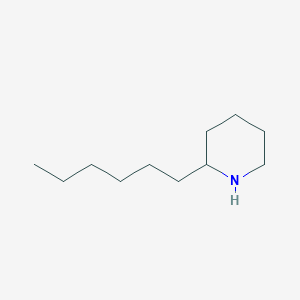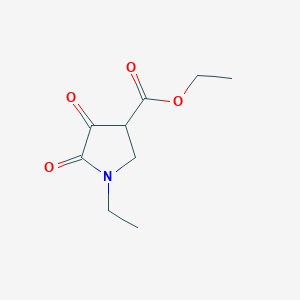
2-(Phenylsulfonamido)acetic Acid
概要
説明
Synthesis Analysis
The synthesis of 2-(Phenylsulfonamido)acetic Acid or similar compounds often involves complex chemical reactions. For instance, a new ligand 2-(phenylsulfonamido)acetic acid and its Ca(II) complex have been synthesized and characterized by elemental analysis, IR spectroscopy, and single-crystal X-ray diffraction .科学的研究の応用
Antibacterial Applications
2-(Phenylsulfonamido)acetic Acid: has been studied for its potential as an antibacterial agent. It’s part of the sulfonamide class, which are known to inhibit the multiplication of bacteria by acting as competitive inhibitors of p-aminobenzoic acid (PABA) in the folic acid metabolism cycle . This mechanism is crucial for the synthesis of folic acid, which is essential for bacterial growth and replication. The compound’s efficacy has been tested against various bacterial strains, including Escherichia coli and Staphylococcus aureus , showing promising results as a potent antibacterial agent .
Synthesis of Biologically Active Compounds
Sulfonamides, including 2-(Phenylsulfonamido)acetic Acid , have been utilized as efficient synthons in the preparation of various biologically active compounds. Their chemical properties allow for the creation of diverse molecular structures that can serve as ligands or templates for novel metal-based complexes . These complexes can have a range of applications, from catalysis to the development of new pharmaceuticals.
Safety and Hazards
作用機序
Target of Action
The primary target of 2-(Phenylsulfonamido)acetic Acid is Aldose Reductase . Aldose Reductase is an enzyme involved in glucose metabolism, specifically in the polyol pathway, where it reduces glucose to sorbitol. This enzyme plays a crucial role in managing high blood sugar levels in various tissues, making it a significant target in the treatment of complications arising from diabetes .
Mode of Action
2-(Phenylsulfonamido)acetic Acid acts as an inhibitor of Aldose Reductase . By binding to the active site of the enzyme, it prevents the enzyme from catalyzing the reduction of glucose to sorbitol. This inhibition can help manage high blood sugar levels and prevent or reduce the severity of complications associated with diabetes .
Biochemical Pathways
The compound affects the polyol pathway by inhibiting Aldose Reductase . The polyol pathway is one of the major pathways of glucose metabolism. Under normal physiological conditions, only a small fraction of glucose is metabolized through this pathway. Under hyperglycemic conditions, there is an increased flux of glucose through this pathway, leading to an accumulation of sorbitol, which can cause osmotic stress and oxidative damage .
Pharmacokinetics
Factors such as its absorption rate in the gastrointestinal tract, distribution in various tissues, metabolic stability, and rate of excretion would all influence its pharmacokinetic profile .
Result of Action
The inhibition of Aldose Reductase by 2-(Phenylsulfonamido)acetic Acid can help manage high blood sugar levels and prevent or reduce the severity of complications associated with diabetes . By preventing the accumulation of sorbitol, it can help mitigate osmotic stress and oxidative damage in various tissues .
特性
IUPAC Name |
2-(benzenesulfonamido)acetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9NO4S/c10-8(11)6-9-14(12,13)7-4-2-1-3-5-7/h1-5,9H,6H2,(H,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WTSZSAHZIMPSDM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)S(=O)(=O)NCC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9NO4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90901350 | |
| Record name | NoName_454 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90901350 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
215.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(Phenylsulfonamido)acetic Acid | |
CAS RN |
5398-96-9 | |
| Record name | 5398-96-9 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=121986 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 5398-96-9 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=3682 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 2-benzenesulfonamidoacetic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: Beyond aldose reductase inhibition, what other biological activities have been observed with these compounds?
A2: In addition to their potential as ARIs, many of the synthesized 2-(phenylsulfonamido)acetic acid derivatives demonstrated notable antioxidant properties in both homogenous and heterogeneous systems. [] This suggests that these compounds could potentially target multiple pathways involved in oxidative stress-related diseases. Furthermore, two specific derivatives, compounds 30 and 33, previously identified as selective butyrylcholinesterase inhibitors, showed promising results in reducing scopolamine-induced amnesia in rats. [] They were found to improve memory function in behavioral tests and restore levels of antioxidant enzymes like superoxide dismutase and catalase in the prefrontal cortex and hippocampus. []
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![Ethyl 2-amino-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate](/img/structure/B1266478.png)





![O-[(4-chlorophenyl)methyl]hydroxylamine](/img/structure/B1266489.png)

![8-Oxa-1,3-diazaspiro[4.5]decane-2,4-dione](/img/structure/B1266492.png)
![1-[3-(morpholin-4-yl)propyl]-2,5-dihydro-1H-pyrrole-2,5-dione](/img/structure/B1266494.png)


![2-[(3-Nitrophenoxy)methyl]oxirane](/img/structure/B1266500.png)